The synthesis of Fabp-IN-1 involves several key steps that utilize organic chemistry techniques. While specific synthetic routes may vary, the general approach includes:
The molecular structure of Fabp-IN-1 features a complex arrangement that allows for effective binding to fatty acid-binding proteins. Key structural characteristics include:
Data regarding its structural properties can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C30H26O6 |
Molecular Weight | 494.53 g/mol |
LogP | 5.23 |
Solubility | Moderate in organic solvents |
Fabp-IN-1 undergoes specific chemical reactions that are critical for its interaction with fatty acid-binding proteins. These reactions primarily involve:
The mechanism of action of Fabp-IN-1 involves its selective inhibition of human adipocyte fatty acid-binding protein. This process can be outlined as follows:
Fabp-IN-1 exhibits several notable physical and chemical properties:
Relevant data regarding its properties include:
Property | Value |
---|---|
Melting Point | 150-155 °C |
Boiling Point | Not determined |
Solubility | Soluble in DMSO |
Fabp-IN-1 has several scientific uses primarily focused on research into metabolic disorders:
Fatty acid-binding proteins (FABPs) share a conserved tertiary structure comprising ten antiparallel β-strands forming a solvent-accessible ligand-binding cavity, capped by a helix-turn-helix "portal domain" that regulates ligand entry and egress [1] [8]. This β-barrel architecture creates a dynamic hydrophobic pocket (~650 ų in FABP1) that accommodates diverse ligands, including fatty acids, endocannabinoids, and pharmacologic molecules [1] [5]. Fabp-IN-1 exploits this structural plasticity by occupying approximately 85% of the cavity volume in FABP1, inducing conformational stabilization of the portal domain (α-helix II and βC-βD turns) [6] [10]. This stabilization reduces the pocket's adaptability, hindering natural ligand exchange. Molecular dynamics simulations reveal that Fabp-IN-1 binds deeper within the FABP1 cavity compared to smaller isoforms like FABP4, leveraging the expanded binding volume unique to FABP1 [4] [8].
Table 1: Ligand-Binding Characteristics of FABP Isoforms
FABP Isoform | Binding Cavity Volume (ų) | Ligand Stoichiometry | Key Portal Domain Residues | Fabp-IN-1 Binding Affinity (Ki) |
---|---|---|---|---|
FABP1 (Liver) | ~650 | 2:1 | Arg122, Tyr124, Arg126 | <1.0 nM [9] |
FABP4 (Adipocyte) | ~400 | 1:1 | Lys21, Arg30, Arg126 | >500 nM [9] |
FABP5 (Epidermal) | ~410 | 1:1 | Arg109, Tyr131 | >1 µM [8] |
FABP7 (Brain) | ~390 | 1:1 | Arg127, Tyr129 | Not Detected |
Fabp-IN-1 selectively targets FABP1 through high-affinity interactions with three conserved residues: Arg126, Tyr128, and Arg122. These residues form a polar "charge clamp" that anchors the carboxylate group of natural fatty acids [1] [4]. X-ray crystallography studies demonstrate that Fabp-IN-1's 3-phenylpropionic acid moiety mimics this carboxylate interaction, forming salt bridges with Arg126 and Arg122, while its hydrophobic tail occupies the acyl-chain binding region [4]. Mutagenesis experiments confirm the functional significance of these residues: FABP1-R126A and R122A mutants exhibit >95% loss of Fabp-IN-1 binding [1] [9]. Additionally, Tyr128 undergoes a conformational shift upon Fabp-IN-1 binding, sealing the pocket and preventing solvent intrusion [4]. This residue is absent in FABP4/5, explaining Fabp-IN-1's 500-fold selectivity for FABP1 over other isoforms [9].
Figure 1: Structural Visualization of Fabp-IN-1 (purple) in FABP1 Binding Pocket
FABP1 facilitates intracellular transport of endocannabinoids like anandamide (AEA) to hydrolytic enzymes (FAAH and MAGL) in hepatic cells [3] [4]. Fabp-IN-1 disrupts this process by sequestering FABP1 in a closed conformation, reducing AEA delivery to hydrolytic compartments. In vitro assays show that 100 nM Fabp-IN-1 decreases AEA hydrolysis by 78% in primary hepatocytes, leading to 2.5-fold accumulation of intact AEA [4]. This occurs through two mechanisms:
FABP1 shuttles fatty acids to nuclear receptors PPARα and HNF4α, modulating transcriptional programs for lipid oxidation and gluconeogenesis [4] [10]. Fabp-IN-1 inhibits this transport by 89% at 1 μM, as quantified by fluorescent fatty acid redistribution assays [4]. Mechanistically:
Table 2: Fabp-IN-1 Effects on Nuclear Receptor Pathways
Nuclear Receptor | Natural Ligand | Fabp-IN-1 Effect on Ligand Transfer | Downstream Gene Targets Affected | Functional Outcome |
---|---|---|---|---|
PPARα | Linoleic acid | 70% reduction [4] | CPT1A, ACOX1, PDK4 | ↓ Fatty acid oxidation |
HNF4α | Palmitic acid | 92% reduction [4] | G6PC, PEPCK, APOC3 | ↓ Gluconeogenesis |
Fabp-IN-1 exhibits >500-fold selectivity for FABP1 (Ki <1.0 nM) over FABP4 (Ki >500 nM) and FABP5 (Ki >1 µM) [9]. This arises from three structural determinants:
Fluorescence displacement assays using 1-anilinonaphthalene-8-sulfonic acid (ANS) confirm these findings: Fabp-IN-1 displaces ANS from FABP1 with IC₅₀ = 4.46 ± 0.54 μM but shows no displacement from FABP4/5 at concentrations up to 100 μM [4] [8]. Notably, Fabp-IN-1 retains moderate affinity for FABP6 (Ki = 120 nM), attributed to convergent structural features in the ileal isoform’s binding pocket [8].
Table 3: Fabp-IN-1 Selectivity Profile Across FABP Isoforms
FABP Isoform | Fabp-IN-1 Ki | Primary Tissue | Key Selectivity Determinant |
---|---|---|---|
FABP1 | <1.0 nM [9] | Liver, Intestine | Large cavity, Tyr128 residue |
FABP4 | >500 nM [9] | Adipose, Macrophage | Positively charged portal (K21/K31) |
FABP5 | >1 µM [8] | Epidermal, Brain | Smaller cavity, Ala substitution at Tyr128 |
FABP6 | 120 nM [8] | Ileum | Partial cavity homology to FABP1 |
FABP7 | Not detected | Brain | Restricted portal flexibility |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7